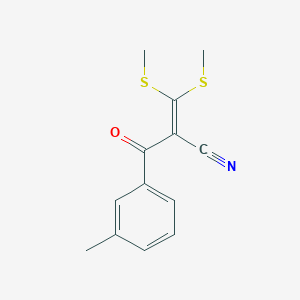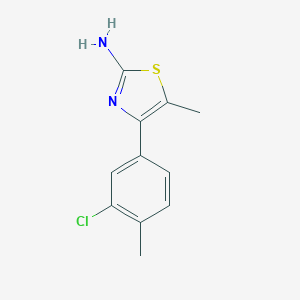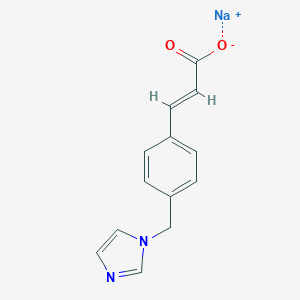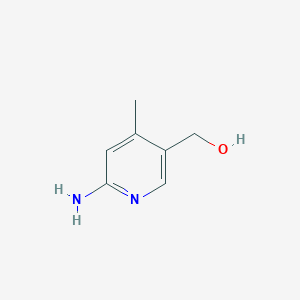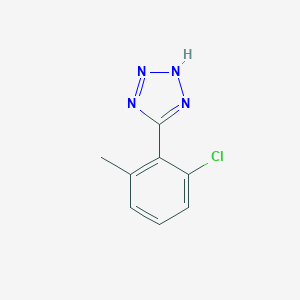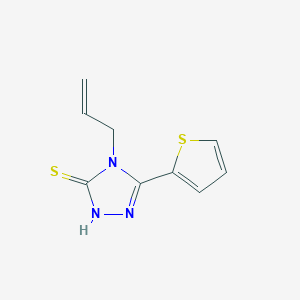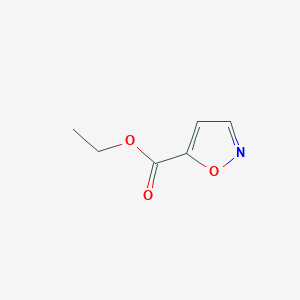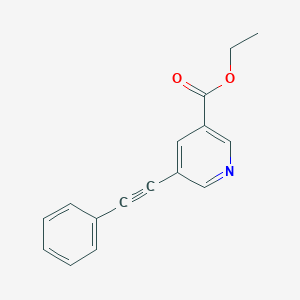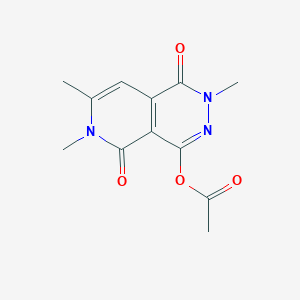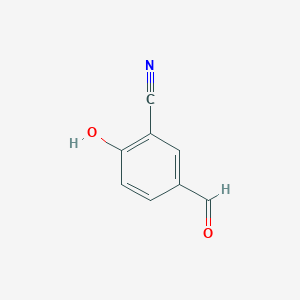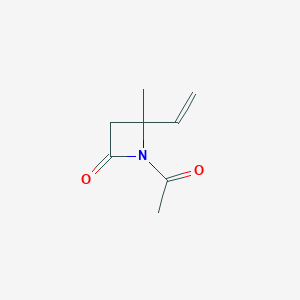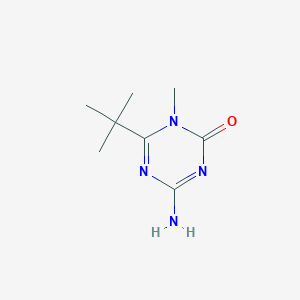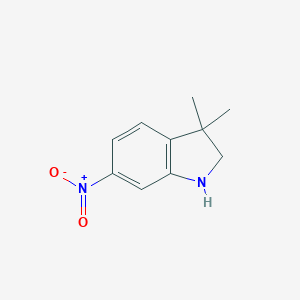![molecular formula C11H19NSi B071343 Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) CAS No. 176643-23-5](/img/structure/B71343.png)
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C10H19NSi. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a coordinating ligand in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI). However, it is known to be a toxic compound and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is its ability to act as a versatile reagent in organic synthesis reactions. However, a limitation is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in scientific research. One potential direction is the use of this compound as a ligand in coordination chemistry to synthesize new metal complexes. Another potential direction is the use of this compound as a starting material in the synthesis of new organic compounds. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound.
In conclusion, Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it a valuable reagent in organic synthesis reactions and a potential ligand in coordination chemistry. However, its toxicity requires careful handling and disposal. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) involves the reaction between 4-ethyl-2-bromomethylpyridine and trimethylsilylmethyl lithium. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has been used in various scientific research applications. It has been used as a starting material in the synthesis of other compounds. It has also been used as a reagent in organic synthesis reactions. Furthermore, it has been used as a ligand in coordination chemistry.
Propiedades
Número CAS |
176643-23-5 |
|---|---|
Nombre del producto |
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) |
Fórmula molecular |
C11H19NSi |
Peso molecular |
193.36 g/mol |
Nombre IUPAC |
(4-ethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-5-10-6-7-12-11(8-10)9-13(2,3)4/h6-8H,5,9H2,1-4H3 |
Clave InChI |
PCFUJNNJWKEJPY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC=C1)C[Si](C)(C)C |
SMILES canónico |
CCC1=CC(=NC=C1)C[Si](C)(C)C |
Sinónimos |
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




